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molecular formula C8H12O3 B1626660 Ethyl 1-formylcyclobutanecarboxylate CAS No. 57742-93-5

Ethyl 1-formylcyclobutanecarboxylate

Cat. No. B1626660
M. Wt: 156.18 g/mol
InChI Key: HORWHQYLTMRHBX-UHFFFAOYSA-N
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Patent
US07576094B2

Procedure details

To a dichloromethane (250 mL) solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (12 g) at room temperature, was added a mixture of pyridinium chlorochromate (PCC) (24.5 g) and 20 g SiO2. After 17.5 h, the organic solvent was decanted, and more dichloromethane and ethylacetate were added to wash the SiO2. The combined organic phases were concentrated, the residue and the SiO2 used in the reaction were loaded onto a column and eluted with EtOAc/DCM, 0-17%, to afford ethyl 1-formylcyclobutanecarboxylate (10.2 g) as a clear oil 1H-NMR (300 MHz, CDCl3): δ=9.76 (s, 1H); 4.32-4.0751 (d, 2H); 2.7145-2.2827 (t, 4H); 2.1954-1.6632 (m, 2H); 1.4254-1.0664(t, 3H) ppm. 13C-NMR (75 MHz, CDCl3) δ=196.96, 171.7, 61.54, 57.2, 25.95, 15.64, 14.17 ppm.
Quantity
24.5 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH2:4]1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[CH:2]([C:3]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH2:4]1)=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
SiO2
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
OCC1(CCC1)C(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent was decanted
ADDITION
Type
ADDITION
Details
more dichloromethane and ethylacetate were added
WASH
Type
WASH
Details
to wash the SiO2
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated
WASH
Type
WASH
Details
eluted with EtOAc/DCM, 0-17%

Outcomes

Product
Details
Reaction Time
17.5 h
Name
Type
product
Smiles
C(=O)C1(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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